ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate
Description
Ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate is a synthetic piperidine derivative featuring a 2-chlorophenyl carbamoyl-formamido substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. Its molecular formula is C₁₆H₂₀ClN₃O₄, with a calculated molecular weight of 353.80 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as protease inhibitors or modulators of lipid metabolism .
Properties
IUPAC Name |
ethyl 4-[[2-(2-chloroanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4/c1-2-24-16(23)20-9-7-11(8-10-20)18-14(21)15(22)19-13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYURTNEQUYODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethyl ester group: This step involves esterification reactions using ethyl alcohol and suitable catalysts.
Attachment of the chlorinated aromatic amine: This step requires the use of chlorinated aniline derivatives and coupling agents to form the desired amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Ethyl 4-{[(2-Fluorophenyl)carbamoyl]formamido}piperidine-1-carboxylate
- Molecular Formula : C₁₆H₂₀FN₃O₄
- Molecular Weight : 337.35 g/mol
- Key Differences: Substituent: Fluorine replaces chlorine at the phenyl ring’s 2-position. Physicochemical Properties: The fluorine atom reduces molecular weight by ~16.45 g/mol and may decrease lipophilicity (lower LogP) compared to the chloro analog.
Ethyl 1-(Phenylcarbamoyl)piperidine-4-carboxylate
- Molecular Formula : C₁₅H₂₀N₂O₃
- Molecular Weight : 276.34 g/mol
- Key Differences: Structural Simplicity: Lacks the formamido bridge and 2-chloro substituent, simplifying the carbamoyl group to a direct phenyl linkage. LogP: Reported as 1.9, indicating higher hydrophilicity than the target compound, which likely has a higher LogP due to the chloro group’s lipophilicity.
tert-Butyl 4-{4-[Ethyl(1-Methyl-2-Oxo-2-Phenylethyl)Carbamoyl]Thiazol-2-Yl}-Piperidine-1-Carboxylate
- Molecular Formula: Not explicitly provided, but structurally distinct due to a thiazolylimidazole substituent.
- Biological Relevance: Designed as a microsomal triglyceride transfer protein (MTP) inhibitor for treating dyslipidemia. The thiazole moiety may improve metabolic stability compared to the target compound’s phenyl-carbamoyl group .
Comparative Data Table
*Estimated based on substituent contributions.
Research Findings and Implications
- Halogen Effects : The 2-chloro substituent in the target compound may enhance binding affinity through halogen bonding (e.g., with carbonyl groups in enzyme active sites) compared to the fluoro analog . Computational docking studies using methods like Glide (Schrödinger) suggest that chlorine’s polarizability improves ligand-receptor interactions, as seen in higher docking scores for chloro derivatives vs. fluoro or hydrogen analogs .
- This feature could improve target selectivity but may increase metabolic liability.
- Therapeutic Potential: While the thiazolylimidazole derivative () is tailored for MTP inhibition, the target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic optimization.
Q & A
Q. What are the standard synthetic protocols for ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including carbamate formation and amide coupling. Key steps include:
- Coupling of 2-chlorophenyl isocyanate with a piperidine precursor under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or isopropanol are critical for solubility and reaction efficiency. For example, DMF increases reaction rates but may require post-synthesis purification to remove residual solvent .
- Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation. A comparative table of solvent systems and yields based on published protocols:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 70 | 78 | ≥95% |
| Isopropanol | 60 | 65 | ≥90% |
| THF | 50 | 52 | ≥85% |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the piperidine ring conformation, carbamate linkage, and 2-chlorophenyl substitution. Key signals include the ethyl ester protons (~1.2–1.4 ppm) and aromatic protons (~7.2–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity ≥95% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z 395.8 (calculated for CHClNO) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity). IC values are calculated from dose-response curves .
- Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational tools predict the compound’s interactions with biological targets, and what validation strategies are required?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., EGFR kinase). Key interactions include hydrogen bonding with the carbamoyl group and hydrophobic contacts with the 2-chlorophenyl moiety .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Validate with experimental data (e.g., SPR binding affinity measurements) .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Revisiting synthesis protocols : Impurities or stereochemical inconsistencies (e.g., racemization during amide coupling) may explain discrepancies. Chiral HPLC or X-ray crystallography (e.g., PDB deposition) clarifies structural integrity .
- Reassaying under controlled conditions : Test compound batches with ≥98% purity and include positive controls (e.g., staurosporine for kinase assays) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Modification of substituents : Replace the ethyl ester with tert-butyl or benzyl groups to enhance lipophilicity (logP analysis via HPLC).
- Bioisosteric replacement : Substitute the 2-chlorophenyl group with 2-fluorophenyl or pyridinyl moieties to improve target selectivity. Biological testing in parallel assays (e.g., kinase panel screening) identifies optimal variants .
Methodological Considerations
Q. What experimental designs are robust for evaluating the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the ethyl ester to carboxylic acid) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using a validated UPLC-MS/MS method .
Q. How can crystallographic data inform conformational analysis of the compound?
Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and intermolecular interactions. For example, the piperidine ring adopts a chair conformation, and the carbamoyl group forms intramolecular hydrogen bonds with the ester oxygen .
Theoretical and Framework Alignment
Q. How should researchers align experimental designs with theoretical frameworks in medicinal chemistry?
- Link to enzyme inhibition theory : Use Michaelis-Menten kinetics to model competitive/non-competitive inhibition. Derive values from Lineweaver-Burk plots .
- Adopt the QSAR framework : Develop quantitative models correlating molecular descriptors (e.g., polar surface area, H-bond donors) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
